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Compound of Interest

Compound Name: 1-(7-Bromoquinolin-3-yl)ethanone

Cat. No.: B2648112

An In-Depth Technical Guide to 1-(7-Bromoquinolin-3-yl)ethanone: Properties, Synthesis,
and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug
development professionals working with quinoline-based heterocyclic compounds. It provides a
detailed overview of the physicochemical properties, synthetic methodologies, characterization,
and potential applications of 1-(7-Bromoquinolin-3-yl)ethanone, a key intermediate in
medicinal chemistry and materials science.

Physicochemical and Structural Properties

1-(7-Bromoquinolin-3-yl)ethanone is a substituted quinoline derivative featuring a bromine
atom at the 7-position and an acetyl group at the 3-position. These functional groups provide
versatile handles for further chemical modification, making it a valuable building block in
synthetic organic chemistry.
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Property Value Source(s)

1-(7-bromoquinolin-3-

IUPAC Name N/A
yl)ethanone
CAS Number 1228552-87-1 [1][2]
Molecular Formula C11HsBrNO [1112][3]
Molecular Weight 250.09 g/mol [1][2]
CC(=0)C1=CC2=C(C=C1)N=
SMILES Code [2]
CC=C2Br
Typically an off-white to yellow )
Appearance id General chemical knowledge
soli

Sealed in a dry environment at
Storage [2]
room temperature

Synthesis and Purification

The synthesis of 1-(7-Bromoquinolin-3-yl)ethanone is not widely detailed in the literature,
however, its structure lends itself to established synthetic strategies for quinoline derivatives. A
plausible and robust approach involves a cyclization reaction followed by functionalization, or
acylation of a pre-formed bromoquinoline core.

Proposed Synthetic Pathway: Combes Quinoline
Synthesis

The Combes synthesis provides a direct route to the quinoline core via the acid-catalyzed
reaction of an aniline with a -diketone. This protocol outlines a logical pathway starting from 3-
bromoaniline.
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Step 1: Condensation

3-Bromoaniline Acetylacetone

cid Catalyst (e.g., HCI)

Enamine Intermediate

Intramolecular
Electrophilic
romatic Substitution

Step 2: Cyclization & Dehydration

Polyphosphoric Acid (PPA) or H2SOa4 1-(7-Bromo-2,4-dimethylquinolin-3-yl)ethanone
Heat (e.g., 100-120 °C) (Hypothetical Intermediate)

Post-Synthesis

Work-up & Purification
(Neutralization, Extraction, Chromatography)

'

Final Product:
1-(7-Bromogquinolin-3-yl)ethanone
(Requires further modification steps not shown)

Click to download full resolution via product page

Caption: Proposed Combes synthesis workflow for a related quinoline core.

Experimental Protocol:

e Step 1: Enamine Formation: To a solution of 3-bromoaniline (1.0 eq) in toluene, add
acetylacetone (1.1 eq) and a catalytic amount of p-toluenesulfonic acid. The mixture is
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heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by
TLC until the starting aniline is consumed.

o Rationale: This condensation reaction forms the key enamine intermediate. The azeotropic
removal of water drives the equilibrium towards product formation.

e Step 2: Cyclization: The crude enamine intermediate is slowly added to pre-heated
polyphosphoric acid (PPA) or concentrated sulfuric acid at approximately 120 °C. The
mixture is stirred for 2-4 hours.

o Rationale: The strong acid protonates the enamine, facilitating an intramolecular
electrophilic aromatic substitution onto the aniline ring, followed by dehydration to form the
aromatic quinoline system.

o Step 3: Work-up and Purification: The reaction mixture is cooled and carefully poured onto
crushed ice, then neutralized with a saturated solution of sodium hydroxide until basic. The
precipitated solid is filtered, washed with water, and dried. The crude product is then purified
by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by
recrystallization from a suitable solvent like ethanol.

o Rationale: The quench and neutralization steps are critical for safety and for isolating the
product from the highly acidic reaction medium. Chromatography separates the desired
product from unreacted starting materials and side products.

Spectroscopic Characterization

Structural verification of 1-(7-Bromoquinolin-3-yl)ethanone relies on a combination of
standard spectroscopic techniques. The expected data provides a benchmark for confirming
the identity and purity of the synthesized compound.
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Technique Expected Observations

- Aromatic protons on the quinoline ring (approx.
0 7.5-9.5 ppm) exhibiting characteristic doublet
and singlet patterns. A proton at C2 or C4 would

*H NMR o : :
appear as a distinct singlet at a high chemical
shift. - A sharp singlet for the three methyl

protons of the acetyl group (approx. & 2.7 ppm).

- A signal for the carbonyl carbon of the ketone
(approx. 6 197 ppm). - Multiple signals in the
aromatic region (approx. 6 120-150 ppm

15C NMR 9 (app _ ppm)
corresponding to the nine carbons of the
quinoline ring. - A signal for the methyl carbon

(approx. & 26 ppm).

- Amolecular ion peak (M+) and an (M+2)+
peak of nearly equal intensity (~1:1 ratio), which
Mass Spec (MS
pec (MS) is the characteristic isotopic signature of a

molecule containing one bromine atom.

- A strong C=0 stretching vibration for the

ketone (approx. 1680-1700 cm~1). - C=N and
Infrared (IR) C=C stretching vibrations characteristic of the

quinoline aromatic system (approx. 1500-1600

cm1).

Applications in Research and Drug Development

The true value of 1-(7-Bromoquinolin-3-yl)ethanone lies in its utility as a versatile
intermediate for constructing more complex molecules. The quinoline nucleus is a privileged
scaffold found in numerous pharmaceuticals, known for a wide range of biological activities
including antimicrobial, anticancer, and anti-inflammatory properties.[4][5]

Key Reactive Sites and Potential Transformations:

e The Bromine Atom (C7): This site is ideal for carbon-carbon and carbon-heteroatom bond-
forming reactions, such as:
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o Suzuki-Miyaura Coupling: To introduce new aryl or vinyl groups.
o Buchwald-Hartwig Amination: To install amine functionalities.

o Sonogashira Coupling: To add alkyne moieties.

e The Acetyl Group (C3): The ketone functionality allows for a diverse range of chemical

transformations:
o Reduction: To form a secondary alcohol, which can be a precursor for esters or ethers.
o Wittig Reaction: To convert the ketone into an alkene.

o Alpha-Halogenation: To introduce a reactive site adjacent to the carbonyl for further

elaboration.
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Reactions at C7-Br

Sonogashira Coupling
(Alkyne, Pd/Cu catalyst)

| Alkynyl-Substituted Product

Buchwald-Hartwig - B .
(R2NH, Pd catalyst) - Amino-Substituted Product

Suzuki Couplin - .
(Ar-B(OH)2, Pd '(J:atglyst) P Aryl-Substituted Product

Reactions at C3-Acetyl

Alpha-Bromination

»

»| 0-Bromo Ketone

(e.g., NBS)

Wittig Reaction g o
(PhsP=CHR) »| Alkene Derivative
Reduction - L
(e.g., NaBHa) » Alcohol Derivative

Click to download full resolution via product page
Caption: Potential derivatization pathways for the title compound.

This strategic functionalization enables the synthesis of large libraries of novel compounds for
high-throughput screening in drug discovery programs. Brominated quinoline derivatives are
recognized as crucial starting materials for chemists aiming to develop new therapeutic agents.

[6]

Safety and Handling

As with all laboratory chemicals, 1-(7-Bromoquinolin-3-yl)ethanone should be handled with
appropriate care.
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o Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab
coat, and chemical-resistant gloves.

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust. Avoid contact with skin and eyes.

» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.[2]

Conclusion

1-(7-Bromoquinolin-3-yl)ethanone is a strategically important chemical intermediate
characterized by its bromo- and acetyl-functionalized quinoline core. Its defined
physicochemical properties and the versatility of its reactive sites make it an invaluable building
block for the synthesis of novel compounds, particularly in the field of pharmaceutical research
and development. The methodologies and applications outlined in this guide provide a
foundational resource for scientists leveraging this compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [1-(7-Bromoquinolin-3-yl)ethanone molecular weight and
formula]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2648112#1-7-bromoquinolin-3-yl-ethanone-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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